Dicyclohexyl malonate
Description
Dicyclohexyl malonate is a malonate diester characterized by two cyclohexyl ester groups. This compound is notable for its role in polymer chemistry, particularly in copolymerizations with electron-deficient monomers like ethyl 2-cyanoacrylate, where it enhances thermal and hydrolytic stability in adhesive formulations . Its cyclohexyl substituents contribute to steric hindrance and rigidity, influencing both reactivity and material properties.
Properties
CAS No. |
1152-57-4 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
dicyclohexyl propanedioate |
InChI |
InChI=1S/C15H24O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h12-13H,1-11H2 |
InChI Key |
XNLLIRWJZUWAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(=O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl malonate can be synthesized through the esterification of malonic acid with cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of malonic acid and cyclohexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position of the malonate moiety using alkyl halides in the presence of a base.
Hydrolysis: this compound can be hydrolyzed to yield malonic acid and cyclohexanol.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to produce cyclohexyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide or potassium tert-butoxide as bases, and alkyl halides as alkylating agents.
Hydrolysis: Aqueous acid or base solutions.
Decarboxylation: Heating the compound in the presence of a catalyst or under thermal conditions.
Major Products Formed
Alkylation: Substituted dicyclohexyl malonates.
Hydrolysis: Malonic acid and cyclohexanol.
Decarboxylation: Cyclohexyl acetate and carbon dioxide.
Scientific Research Applications
Dicyclohexyl malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of substituted malonates and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dicyclohexyl malonate in chemical reactions involves the formation of enolate ions, which can undergo nucleophilic substitution or addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the ester groups, which stabilize the enolate intermediate and facilitate various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Diethyl Malonate (C$7$H${12}$O$_4$)
- Structure : Diethyl ester of malonic acid (CH$2$(COOCH$2$CH$3$)$2$).
- Reactivity : Used in metal-organic chemical vapor deposition (MOCVD) to produce HfO$2$ and ZrO$2$ thin films. Homoleptic complexes of diethyl malonate with Hf and Zr exhibit lower melting points (e.g., 62°C for Zr complexes) compared to β-diketonate analogs, enhancing their volatility for deposition processes .
- Applications : Key in synthesizing enantioselective carbonyl compounds via phosphine-catalyzed γ-additions .
- Hazard Profile : Classified as a low-priority substance by the U.S. EPA due to low concern for human health and environmental toxicity .
Dimethyl Malonate (C$5$H$8$O$_4$)
- Structure : Dimethyl ester of malonic acid (CH$2$(COOCH$3$)$_2$).
- Reactivity : Less sterically hindered than cyclohexyl derivatives, facilitating reactions like [3 + 2] annulation with arynes to form heterocycles .
- Applications : Used as a plasticizer precursor and in organic synthesis. The U.S. EPA designates it as a low-priority substance, with hazard assessments based on analogs like diethyl malonate .
- Stability: Lower thermal stability compared to fluorinated malonates, as noted in copolymerization studies .
Cyclohexyl Methyl Malonate (C${10}$H${16}$O$_4$)
- Structure : Mixed ester with one cyclohexyl and one methyl group (C$6$H${11}$OOC-CH$2$-COOCH$3$) .
- Physical Properties: Molecular weight 200.234 g/mol, with a monoisotopic mass of 200.104859 .
- Applications : Intermediate in organic synthesis, though less studied in polymerization compared to dicyclohexyl malonate.
Fluoroalkyl Methylene Malonates
- Structure : Malonate esters with fluorinated alkyl chains (e.g., CF$_3$ substituents).
- Reactivity: Exhibit higher copolymerization reactivity with ethyl 2-cyanoacrylate than non-fluorinated analogs, forming random copolymers with improved thermal stability (>200°C) and hydrolytic resistance .
- Applications : Critical in high-performance adhesives and coatings requiring extreme environmental resilience .
Malonic Acid and Derivatives
- Conformational Studies : Semiempirical MO analyses reveal that malonic acid, hydrogen malonate, and malonate adopt perpendicular carboxyl orientations relative to the carbon skeleton. This conformation impacts reactivity in coordination chemistry and biological systems (e.g., serine β-lactamase substrates) .
- Stability : Hydration effects are minimal, but substituents (e.g., methyl, cyclohexyl) significantly alter conformational energy and intermolecular interactions .
Data Tables
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